4-(Diaminomethylideneamino)benzenesulfonic acid
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Overview
Description
4-(Diaminomethylideneamino)benzenesulfonic acid, also known as p-Guanidinobenzenesulfonic acid, is a zwitterionic compound. It is characterized by the presence of both a guanidine group and a sulfonic acid group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diaminomethylideneamino)benzenesulfonic acid typically involves the reaction of benzenesulfonic acid with guanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Diaminomethylideneamino)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzenesulfonic acids.
Scientific Research Applications
4-(Diaminomethylideneamino)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used as a dispersing agent in textile printing and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Diaminomethylideneamino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The sulfonic acid group can participate in acid-base reactions, further modulating the compound’s activity. These interactions can affect enzyme activity, protein folding, and other biological processes.
Comparison with Similar Compounds
4-(Diaminomethylideneamino)benzenesulfonic acid can be compared with other similar compounds, such as:
p-Toluenesulfonic acid: Unlike this compound, p-Toluenesulfonic acid lacks the guanidine group and is primarily used as a catalyst in organic synthesis.
Sulfanilic acid: This compound contains an amino group instead of a guanidine group and is used in the synthesis of azo dyes.
Benzenesulfonic acid: The simplest aromatic sulfonic acid, it is used in the production of detergents and surfactants.
The uniqueness of this compound lies in its dual functional groups, which confer distinct chemical and biological properties, making it valuable for a variety of applications.
Properties
IUPAC Name |
4-(diaminomethylideneamino)benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(9)10-5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H4,8,9,10)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWLMUBOYOEXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308746 |
Source
|
Record name | 4-(diaminomethylideneamino)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25156-39-2 |
Source
|
Record name | NSC208765 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(diaminomethylideneamino)benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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